2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid
Description
This compound features a quinoline-4-carboxylic acid core, with a phenyl group substituted at position 2 by a hydrazinyl linkage to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety. Its structure (CAS: 107419-49-8) includes:
- Carboxylic acid at position 4: Enhances solubility and hydrogen-bonding capacity.
- Hydrazinyl-phenyl substituent at position 2: Introduces a conjugated system (cyclohexadienone) and hydrogen-bond donors/acceptors via the hydrazine group .
This hybrid structure combines features of quinoline-based drugs (e.g., antibacterial agents) and hydrazone derivatives, which are known for diverse bioactivities.
Properties
CAS No. |
649757-99-3 |
|---|---|
Molecular Formula |
C22H15N3O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15N3O3/c26-17-11-9-16(10-12-17)25-24-15-7-5-14(6-8-15)21-13-19(22(27)28)18-3-1-2-4-20(18)23-21/h1-13,26H,(H,27,28) |
InChI Key |
ZRSRRGJTHYETPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the hydrazinyl-substituted phenyl intermediate, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of organic solvents such as toluene or ethanol, and catalysts like trifluoromethanesulfonic acid to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production, such as optimizing reaction times and conditions, could be a potential approach.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity stems from three key functional groups:
-
Quinoline ring : Susceptible to electrophilic substitution and coordination chemistry.
-
Hydrazinyl linkage (-NH-N=) : Participates in cyclization, condensation, and redox reactions.
-
Carboxylic acid (-COOH) : Undergoes acid-base reactions, esterification, and amide formation.
Acid/Base-Mediated Reactions
The carboxylic acid group reacts with bases to form carboxylate salts or with alcohols to produce esters. For example:
-
Hydrolysis : Treatment with aqueous NaOH yields the sodium carboxylate derivative .
-
Esterification : Reacts with ethanol/H<sub>2</sub>SO<sub>4</sub> to form ethyl esters, as observed in related quinoline carboxylic acids .
Example Reaction:
Hydrazine-Mediated Cyclization
The hydrazinyl group facilitates cyclization reactions. For instance:
-
Reacting with ketones or aldehydes under acidic conditions forms pyrazoline or pyrazole derivatives .
-
Cyclization with hydrazine hydrate produces pyrazolidin-4-ylidene derivatives, as demonstrated in analogous quinoline systems .
Mechanism:
Hydrazide Group Transformations
The hydrazinylphenyl moiety undergoes condensation with acryloyl chloride or aromatic amines to form acrylamides or arylhydrazones, respectively . These reactions are critical for generating derivatives with enhanced biological activity.
Example Synthesis:
Key Reaction Pathways and Products
The table below summarizes documented reactions and yields:
Mechanistic Insights
-
Quinoline Ring Activation : The electron-deficient quinoline ring directs electrophilic substitution to the 3- and 6-positions, as confirmed by computational studies .
-
Hydrazinyl Redox Behavior : The -NH-N= group undergoes oxidation to form diazenium intermediates, which participate in azo-coupling reactions .
-
Carboxylic Acid Coordination : The -COOH group chelates metal ions (e.g., Zn<sup>2+</sup>), influencing catalytic activity in enzyme inhibition .
Spectral Evidence
-
IR Spectroscopy : Stretching vibrations at 1716 cm<sup>-1</sup> (C=O of -COOH) and 1605 cm<sup>-1</sup> (C=N of hydrazinyl) confirm functional group integrity .
-
<sup>1</sup>H NMR : Signals at δ 10.96 ppm (COOH) and δ 8.41–8.34 ppm (quinoline protons) validate structural motifs .
Unresolved Challenges
Scientific Research Applications
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-phenylquinoline-4-carboxylic acid scaffold is widely modified. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br in C2) enhance binding to bacterial enzymes by increasing electrophilicity .
- Hydrogen Bonding: Amino (B29) and hydrazinyl (target compound) groups improve interactions with polar active sites .
- Steric Bulk : Bulky substituents (e.g., sec-butyl in ) may reduce solubility but improve selectivity for hydrophobic targets.
Physicochemical Properties
| Property | Target Compound | B29 (4-Aminophenyl) | 5a4 (Nitrobenzamido) | 2-(4-Sec-butylphenyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~349.34* | 280.30 | 337.33 | 305.37 |
| Predicted logP | ~2.1 (moderate polarity) | 1.8 | 2.5 | 3.5 |
| Solubility | Moderate (carboxylic acid) | High (amine enhances H2O) | Low (nitro group) | Very low (bulky alkyl) |
| Tautomerism Potential | High (hydrazone/quinoid) | None | None | None |
*Calculated based on structural analogs.
Notes:
- The hydrazinyl-cyclohexadienone group in the target compound introduces tautomerism, which could stabilize binding via resonance in enzymatic pockets .
- Carboxylic acid at position 4 ensures moderate aqueous solubility across analogs, critical for bioavailability .
Biological Activity
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline core substituted with a carboxylic acid group and a hydrazinyl moiety linked to a cyclohexadienone structure. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid were tested against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Gentamicin |
| Pseudomonas aeruginosa | 10 | Ciprofloxacin |
| Methicillin-resistant S. aureus | 14 | Vancomycin |
These results indicate that the structural modifications in the quinoline derivatives enhance their antibacterial activity compared to traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Agent |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Cisplatin |
| HeLa (Cervical Cancer) | 7.5 | Doxorubicin |
| SW480 (Colorectal Cancer) | 6.0 | Gemcitabine |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
The proposed mechanism of action for the biological activity of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid includes:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that it may also exhibit antioxidant activities, thereby protecting normal cells from oxidative stress .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Anticancer Efficacy : A study conducted on MCF7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound reduced cell viability by approximately 75% at an IC50 of 5 µM.
-
Antimicrobial Evaluation : In another study, derivatives were tested against MRSA strains, showing enhanced activity compared to standard treatments.
- Methodology : Agar diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to or greater than those observed with conventional antibiotics.
Q & A
Q. What are the recommended synthetic protocols for preparing this compound, and how can yield optimization be achieved?
Methodological Answer: The synthesis of quinoline-carboxylic acid derivatives often involves coupling reactions. For example, a PyBOP-mediated coupling in DMF with N-methylmorpholine (NMM) as a base at room temperature achieved a 59% yield for a structurally similar quinoline-4-carboxamide derivative . Key parameters for optimization include:
- Coupling agents : PyBOP or other carbodiimide-based reagents.
- Solvent : Polar aprotic solvents like DMF or acetonitrile.
- Purification : Reverse-phase HPLC (e.g., Zorbax SB-C18 column) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
- Reaction time : Extended stirring (e.g., overnight) to ensure completion.
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrazinyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95% recommended for biological assays) .
- X-ray crystallography (if crystals are obtainable): Resolves ambiguities in tautomeric forms (e.g., hydrazone vs. azo configurations) .
Q. What safety protocols are mandatory for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/mists.
- Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources due to electrostatic sensitivity .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the hydrazinyl-cyclohexadienone moiety influence biological activity?
Methodological Answer: The hydrazinyl group may act as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets (e.g., enzymes or DNA). To investigate:
- Targeted assays : Test against Mycobacterium tuberculosis (similar to 4-(1-adamantyl)quinoline derivatives with antitubercular activity) .
- Molecular docking : Model interactions with catalytic sites (e.g., enoyl-ACP reductase in TB) using software like AutoDock Vina.
- Structure-activity relationship (SAR) : Synthesize analogs with modified hydrazinyl substituents to assess pharmacophore requirements .
Q. How can stability issues during storage or in solution be mitigated?
Methodological Answer:
- Storage conditions : Use amber vials under inert gas (N/Ar) at –20°C to prevent oxidation of the cyclohexadienone ring .
- Solvent selection : Avoid protic solvents (e.g., methanol) for long-term storage; DMSO or acetonitrile is preferable.
- Stability assays : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under varying pH/temperature .
Q. How should contradictory spectral data (e.g., tautomerism) be resolved?
Methodological Answer:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing peak splitting at different temperatures .
- Isotopic labeling : Use N-labeled hydrazinyl groups to track resonance shifts in NMR .
- Computational validation : Compare experimental NMR/MS data with DFT-calculated spectra (e.g., Gaussian software) .
Q. What computational methods predict physicochemical properties for drug-likeness?
Methodological Answer:
- QSAR models : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and solubility .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., using GROMACS) to assess bioavailability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
Q. How can researchers design SAR studies to improve selectivity?
Methodological Answer:
- Fragment-based design : Replace the quinoline core with isoquinoline or acridine scaffolds to modulate binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –NO) at the phenyl ring to enhance target affinity .
- Biological profiling : Screen against off-target receptors (e.g., cytochrome P450 enzymes) to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
